Butane, 1-methoxy-3-methyl-

Descripción

Historical Context and Discovery

The historical development of butane, 1-methoxy-3-methyl- is intrinsically linked to the broader evolution of ether synthesis methodology, particularly the groundbreaking work of Alexander Williamson in the mid-nineteenth century. The Williamson ether synthesis, first reported in 1850, established the fundamental approach for constructing ether bonds through nucleophilic substitution reactions between alkoxide ions and alkyl halides. This seminal methodology provided the theoretical and practical foundation for synthesizing a wide range of ether compounds, including complex branched structures such as butane, 1-methoxy-3-methyl-. The reaction mechanism involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide via an SN2 pathway, resulting in the formation of the desired ether linkage with concomitant elimination of the halide leaving group.

The specific synthesis of butane, 1-methoxy-3-methyl- through the Williamson methodology typically employs either methyl iodide with the corresponding alkoxide derived from 3-methylbutanol, or alternatively, 3-methylbutyl halide with sodium methoxide. The historical significance of this compound extends beyond its synthetic accessibility, as it served as an important model system for understanding the stereochemical and mechanistic aspects of ether formation reactions. Early studies on this compound contributed to the fundamental understanding of how steric hindrance affects reaction rates and product distributions in nucleophilic substitution processes.

The compound gained additional historical importance as analytical techniques evolved throughout the twentieth century, with its well-defined spectroscopic properties making it a valuable reference standard for nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry applications. The systematic study of its physical and chemical properties provided crucial insights into structure-property relationships for branched ether compounds, contributing to the broader understanding of how molecular architecture influences chemical behavior and reactivity patterns.

Significance in Organic Chemistry

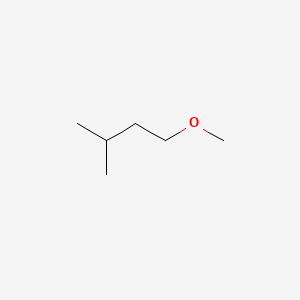

Butane, 1-methoxy-3-methyl- occupies a position of considerable significance within the landscape of organic chemistry, serving multiple roles that span from fundamental mechanistic studies to practical synthetic applications. The compound's molecular structure, characterized by the InChI identifier ZQAYBCWERYRAMF-UHFFFAOYSA-N and the SMILES notation CC(C)CCOC, represents an ideal framework for investigating the electronic and steric effects that govern ether reactivity. Its molecular weight of 102.17 grams per mole and specific structural features make it particularly valuable for computational chemistry studies aimed at understanding conformational preferences and intermolecular interactions in ether-containing systems.

The compound demonstrates exceptional utility as a solvent system in organic synthesis, particularly for reactions requiring aprotic conditions with moderate polarity. Its solubility characteristics, including complete miscibility with most organic solvents and limited water solubility, position it as an ideal medium for various synthetic transformations. The compound's boiling point of approximately 83.8°C at standard atmospheric pressure and density of 0.76 grams per cubic centimeter provide optimal handling characteristics for laboratory-scale synthetic procedures.

From a mechanistic perspective, butane, 1-methoxy-3-methyl- serves as an excellent substrate for studying regioselective reactions involving ether carbon-hydrogen bonds. The presence of both primary and secondary carbon-hydrogen bonds adjacent to the ether oxygen provides multiple sites for potential functionalization, making it an ideal platform for investigating selectivity patterns in various catalytic transformations. The compound's structural complexity, featuring both methyl and methoxy substituents, allows researchers to probe the subtle electronic and steric factors that influence reaction outcomes in complex molecular environments.

Current Research Trends

Contemporary research involving butane, 1-methoxy-3-methyl- has experienced a significant renaissance, driven primarily by advances in catalytic carbon-hydrogen bond functionalization methodology and the growing emphasis on sustainable synthetic approaches. Recent investigations have focused extensively on the compound's role as a model substrate for developing novel catalytic systems capable of achieving site-selective carbon-hydrogen bond transformations. These studies have revealed that the compound's unique structural features make it particularly well-suited for exploring the fundamental principles governing selectivity in carbene insertion reactions and related transformations.

One of the most significant recent developments involves the application of silver-catalyzed methodology for achieving selective carbon-hydrogen benzylation reactions using butane, 1-methoxy-3-methyl- as a representative ether substrate. These investigations have demonstrated that the compound can undergo highly regioselective functionalization at various carbon-hydrogen bond positions, with the relative reactivity following predictable patterns based on bond strength and steric accessibility. Computational studies using density functional theory calculations at the SMD(CHCl₃)-M06/[6-31G(d)/SDD(Ag)] level have provided detailed insights into the energy barriers associated with different insertion pathways, revealing activation energies of 3.8, 4.9, and 11.0 kcal/mol for secondary alpha, tertiary alkyl, and primary alpha carbon-hydrogen bond insertions, respectively.

The compound has also emerged as a valuable platform for investigating the mechanistic aspects of carbene chemistry, particularly in the context of understanding how different electronic and steric factors influence reaction selectivity and efficiency. Recent kinetic isotope effect studies using deuterated variants have provided crucial mechanistic information, revealing primary kinetic isotope effects with values of kH/kD = 2.7, indicating that carbon-hydrogen bond cleavage occurs in an irreversible, post-rate-determining step. These findings have important implications for the design of more efficient and selective catalytic systems for ether functionalization reactions.

| Reaction Type | Energy Barrier (kcal/mol) | Product Ratio | Reference |

|---|---|---|---|

| Secondary α-C-H insertion | 3.8 | 20 | |

| Tertiary alkyl C-H insertion | 4.9 | 10 | |

| Primary α-C-H insertion | 11.0 | 1 |

Current research trends also encompass the exploration of butane, 1-methoxy-3-methyl- as a sustainable solvent alternative in various chemical processes. Its relatively low toxicity profile and ready biodegradability have attracted attention from researchers seeking environmentally benign alternatives to traditional organic solvents. The compound has demonstrated particular promise in formulations designed to meet European Ecolabel requirements and has been included in the United States Environmental Protection Agency's Design for the Environment program, reflecting its favorable environmental profile.

Advanced spectroscopic and computational studies continue to reveal new insights into the compound's conformational behavior and intermolecular interactions, with implications for understanding its effectiveness as a solvent and reaction medium. Modern nuclear magnetic resonance techniques and high-resolution mass spectrometry have enabled detailed characterization of reaction intermediates and transition states involving the compound, contributing to a more comprehensive understanding of its chemical behavior under various reaction conditions.

Propiedades

IUPAC Name |

1-methoxy-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAYBCWERYRAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211654 | |

| Record name | Butane, 1-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-91-5 | |

| Record name | Butane, 1-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Butane, 1-methoxy-3-methyl- (commonly referred to as 3-methoxy-3-methyl-1-butanol or MMB) is a chemical compound with various biological activities that have been studied in both environmental and toxicological contexts. This article explores the biological activity of MMB, focusing on its toxicity, potential applications, and relevant research findings.

- Chemical Formula : C6H14O

- CAS Number : 56539-66-3

- Physical State : Colorless liquid

- Solubility : Water solubility of 100 g/L at 25 °C

- Boiling Point : 173 °C at 1013 hPa

Acute Toxicity

Studies have shown that MMB exhibits a moderate level of acute toxicity. The estimated LD50 values (the dose lethal to 50% of the population) are approximately 4500 mg/kg for males and 4300 mg/kg for females when administered orally to rats. Symptoms observed at high doses include decreased motor activity, excess salivation, ataxia, muscle flaccidity, and loss of righting reflex .

Repeated Dose Toxicity

In a repeated dose toxicity study involving Crj:CD(SD)IGS rats, various doses of MMB were administered over a 28-day period. Key findings include:

- No significant changes in general condition, body weight gain, or food consumption.

- Increased relative kidney weight in males at doses of 250 mg/kg and above.

- The NOAEL (No Observed Adverse Effect Level) was determined to be 60 mg/kg for males and 250 mg/kg for females .

Reproductive and Developmental Toxicity

In reproductive toxicity screenings, MMB was administered to male and female rats. Notable findings included:

- Increases in absolute and relative kidney weights in males at doses starting from 200 mg/kg.

- No observed effects on reproductive parameters or fetal malformations at any dose.

- The NOAEL for general toxicity was set at 40 mg/kg for males and 200 mg/kg for females .

Mutagenicity Studies

MMB has been evaluated for mutagenic potential using the Ames test with various strains of Salmonella typhimurium and Escherichia coli. Results indicated no mutagenic effects either with or without metabolic activation. Additionally, chromosomal aberration tests showed no structural chromosomal abnormalities induced by MMB .

Cytotoxic Activity

Research has demonstrated that MMB exhibits cytotoxic properties against certain cell lines. For instance, a study assessing the cytotoxic effects of essential oils containing MMB showed that it could inhibit cell viability in a dose-dependent manner. The study utilized an MTT assay to measure cell viability post-treatment with varying concentrations of the oil containing MMB .

Environmental Impact

MMB is also studied for its role as a volatile organic compound (VOC) in atmospheric chemistry. It has been found to react with hydroxyl radicals in the atmosphere, contributing to ground-level ozone formation. The rate constant for this reaction was measured as , indicating its potential impact on air quality .

Summary Table of Key Findings

| Study Type | Findings | NOAEL (mg/kg bw/day) |

|---|---|---|

| Acute Toxicity | LD50: 4500 (males), 4300 (females); symptoms include decreased motor activity | N/A |

| Repeated Dose Toxicity | Increased kidney weight; no significant health changes | Male: 60; Female: 250 |

| Reproductive Toxicity | No effects on reproductive parameters; increased kidney weight in males | Male: 40; Female: 200 |

| Mutagenicity | No mutagenic effects observed | N/A |

| Cytotoxic Activity | Inhibitory effects on cell viability; dose-dependent response | N/A |

| Environmental Impact | Contributes to ground-level ozone formation; reaction rate constant measured | N/A |

Comparación Con Compuestos Similares

Key Properties:

- Boiling Point : Estimated to be lower than linear ethers (e.g., 1-methoxybutane boils at ~70–75°C), owing to reduced intermolecular forces from branching .

- Density : ~0.75–0.78 g/cm³ (typical of low-molecular-weight ethers) .

- Solubility : Moderately soluble in water but highly miscible with organic solvents like alcohols and hydrocarbons .

- Safety: Not recommended for fragrance or flavor applications due to uncharacterized toxicity profiles .

Comparison with Similar Compounds

To contextualize its properties, 1-methoxy-3-methylbutane is compared to structurally related compounds, focusing on functional groups, branching, and substituent positions.

Table 1: Structural and Functional Comparisons

Key Observations:

Branching Effects :

- The methyl group at C3 in 1-methoxy-3-methylbutane reduces its boiling point compared to linear 1-methoxybutane, as branching decreases surface area and van der Waals interactions .

- Similar trends are seen in 2-methoxy-3-methylbutane , which is even more volatile due to methoxy placement on a secondary carbon .

Functional Group Influence :

- 1-Bromo-3-methylbutane (haloalkane) has a significantly higher boiling point (~120–125°C) due to stronger dipole-dipole interactions from the C-Br bond .

- Thioethers like 3-methyl-1-(methylthio)-2-butene exhibit distinct reactivity (e.g., nucleophilic substitution at sulfur) compared to oxygen-based ethers .

Safety and Applications: Unlike dimethyl sulfoxide (DMSO), a sulfoxide with broad solvent applications, 1-methoxy-3-methylbutane lacks documented industrial or pharmacological roles, likely due to its unoptimized safety profile .

Q & A

Q. What are the key physicochemical properties of Butane, 1-methoxy-3-methyl-, and how can they be experimentally determined?

The molecular formula (C₆H₁₂O), molecular weight (100.16 g/mol), and CAS number (if available) should be confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, NIST provides validated data on similar ethers, including InChIKeys and 3D structural models, which can guide spectral interpretation . Boiling points and solubility parameters can be determined using gas chromatography (GC) and octanol-water partition coefficient (log P) assays .

Q. What safety protocols are recommended for handling Butane, 1-methoxy-3-methyl- in laboratory settings?

Due to the lack of comprehensive toxicity data for this compound, standard ether-handling protocols should be followed: use in fume hoods, wear nitrile gloves, and avoid ignition sources. Safety data sheets for structurally similar compounds (e.g., tert-butyl methyl ether) emphasize flammability risks and the need for vapor-pressure monitoring .

Q. Which analytical techniques are suitable for quantifying Butane, 1-methoxy-3-methyl- in complex matrices?

Solid-phase extraction (SPE) coupled with HPLC-MS/MS is effective for trace-level detection in environmental or biological samples. For instance, a validated method for urinary biomarkers used C18 SPE cartridges and a 50:50 methanol:water mobile phase, achieving limits of detection (LOD) <1 ng/mL . GC with flame ionization detection (FID) is preferable for purity assessments in synthetic workflows .

Q. How can researchers synthesize Butane, 1-methoxy-3-methyl- with high regioselectivity?

A plausible route involves Williamson ether synthesis: reacting 3-methyl-1-butananol with methyl iodide in the presence of a strong base (e.g., NaH). Optimization of reaction time and temperature (e.g., 60°C for 12 hours) can minimize side products like elimination derivatives. Purity should be verified via GC-MS .

Q. What spectroscopic databases or tools are available for structural elucidation of this compound?

NIST Chemistry WebBook provides reference IR, NMR, and mass spectra for analogous ethers. For example, the InChIKey CXBDYQVECUFKRK-UHFFFAOYSA-N (1-methoxybutane) can guide spectral assignments . Computational tools like Gaussian software can predict vibrational modes and electronic transitions for comparison .

Advanced Research Questions

Q. How can contradictory data on oxidative stability of ethers like Butane, 1-methoxy-3-methyl- be resolved?

Discrepancies in degradation rates may arise from matrix effects (e.g., presence of transition metals). A tiered approach is recommended:

Q. What advanced mass spectrometry techniques improve isomer discrimination in ether mixtures?

Tandem MS with collision-induced dissociation (CID) can differentiate isomers based on fragmentation patterns. For example, 1-methoxy-3-methylbutane may produce distinct ions at m/z 85 (loss of CH₃O•) versus m/z 71 (alkene formation), unlike its structural analogs. High-resolution Orbitrap systems enhance specificity .

Q. How do solvent interactions affect the reactivity of Butane, 1-methoxy-3-methyl- in catalytic systems?

Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in SN2 reactions, while protic solvents (e.g., methanol) may protonate the ether oxygen, reducing nucleophilicity. Computational studies (DFT) can map solvent-dependent activation energies. Experimental validation via kinetic profiling under controlled conditions is critical .

Q. What experimental design strategies mitigate sample degradation during environmental monitoring?

Limitations in prior studies (e.g., organic compound degradation over 9-hour assays) highlight the need for:

Q. How can researchers validate the absence of toxic intermediates in Butane, 1-methoxy-3-methyl- synthesis?

Toxicity assessments should include Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cell viability). For example, GC-MS analysis of reaction mixtures can detect halogenated byproducts (e.g., bromoethers) at ppm levels. ECHA guidelines recommend threshold-of-concern (TTC) modeling for uncharacterized impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.